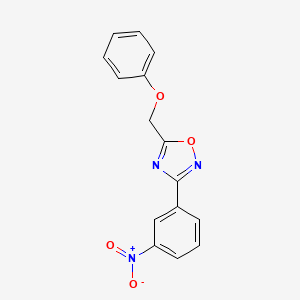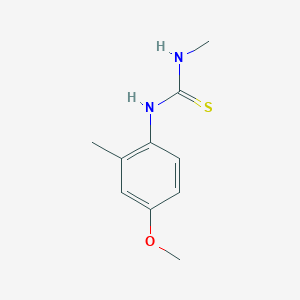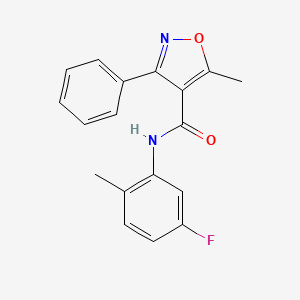
3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of oxadiazoles, which are widely used in medicinal chemistry, agrochemicals, and materials science. The synthesis of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been extensively studied, and several methods have been developed to produce this compound with high yield and purity.
Wirkmechanismus
The mechanism of action of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, in the case of antimicrobial activity, this compound may inhibit the synthesis of bacterial cell walls or interfere with the function of bacterial enzymes. In the case of antitumor activity, 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole may induce apoptosis or cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole depend on the specific application and the target cells. In general, this compound has been shown to exhibit low toxicity and high selectivity towards the target cells. It has also been shown to have good solubility in water and organic solvents, which makes it suitable for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole in lab experiments include its high purity, low toxicity, and good solubility. This compound can be easily synthesized using well-established methods, and its properties can be easily modified by introducing different substituents in the molecule. However, the limitations of using 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole in lab experiments include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One direction is to further explore its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative disorders. Another direction is to develop new methods for the synthesis of this compound with improved yield and purity. Additionally, the use of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole as a building block for the synthesis of new organic semiconductors could lead to the development of novel electronic devices. Finally, the investigation of the mechanism of action of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole could provide insights into the design of new drugs with improved efficacy and selectivity.
Conclusion
In conclusion, 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown great potential in various scientific fields. Its synthesis method has been extensively studied, and several methods have been developed to produce this compound with high yield and purity. The scientific research applications of this compound include medicinal chemistry, materials science, and other fields. The mechanism of action of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. The biochemical and physiological effects of this compound depend on the specific application and the target cells. The advantages of using 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole in lab experiments include its high purity, low toxicity, and good solubility, while the limitations include its relatively high cost and limited availability. Finally, there are several future directions for the research on 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole, including the exploration of its potential applications in medicinal chemistry and materials science, the development of new synthesis methods, and the investigation of its mechanism of action.
Synthesemethoden
The synthesis of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 3-nitrobenzoyl chloride with potassium phthalimide, followed by the reaction with phenoxymethyl bromide in the presence of a base. Another method involves the reaction of 3-nitrobenzoyl chloride with potassium cyanate, followed by the reaction with phenoxymethylamine in the presence of a base. The yield and purity of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to possess antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-18(20)12-6-4-5-11(9-12)15-16-14(22-17-15)10-21-13-7-2-1-3-8-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWQJHTCVJDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-Nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)

![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)
![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)

![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)